Tenofovir Alafenamide-D5 (diastereomers), also known as GS 7171-d5 or by its chemical structure, plays a role in scientific research as a deuterium-labeled isotopomer of Tenofovir Alafenamide (TAF). Isotopomers are molecules with the same number of protons and electrons but differing numbers of neutrons. In this case, the D5 portion indicates five deuterium atoms (heavy isotopes of hydrogen) replacing five hydrogen atoms in the TAF molecule.
Scientists synthesize Tenofovir Alafenamide-D5 to study its properties and behavior compared to the non-deuterated TAF. This allows researchers to:
Tenofovir Alafenamide-D5 finds application in preclinical studies to evaluate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug effects) properties of TAF. By using the deuterated form, researchers can distinguish the labeled TAF from any endogenous metabolites present in the test organism, leading to more accurate data analysis.
For example, researchers might use Tenofovir Alafenamide-D5 to:
While Tenofovir Alafenamide-D5 itself is not used as a therapeutic agent, it can be employed in clinical research to support the development and evaluation of TAF-based drugs.
Here are some potential applications:
TAF is a prodrug, meaning it requires conversion in the body to its active form, tenofovir disoproxil fumarate (TDF). TAF-d5 is the deuterium-labeled version of TAF, where five hydrogen atoms have been replaced with the heavier isotope deuterium (²H). This isotopic substitution allows scientists to track TAF's metabolism and pharmacokinetics in the body through mass spectrometry techniques [].
TAF-d5 shares the same core structure as TAF, consisting of a tenofovir moiety (antiviral component) linked to an alanine phenoxymethyl (Ala-PM) ester (prodrug moiety). The key features include:
The five deuterium atoms in TAF-d5 are typically incorporated at specific positions in the Ala-PM ester moiety, but the exact placement can vary depending on the synthetic method. This variation results in a mixture of diastereomers, which are stereoisomers that differ in their spatial arrangement but have the same chemical formula [].